1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone
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Overview
Description
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone is a chemical compound with the molecular formula C16H15FO2 and a molecular weight of 258.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a fluoro-substituted phenyl ring and an ethanone group .
Preparation Methods
The synthesis of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxybenzaldehyde and 3-methylbenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Synthetic Route: The key step involves the nucleophilic substitution of the hydroxyl group with the 3-methylbenzyl group, followed by oxidation to form the ethanone group.
Chemical Reactions Analysis
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain enzymes and receptors, while the ethanone group facilitates its reactivity in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone can be compared with other similar compounds, such as:
1-{3-Fluoro-4-[(3-methylphenyl)methoxy]phenyl}ethan-1-one: Similar structure but with different substituents, leading to variations in reactivity and applications.
4’-Trifluoromethylacetophenone: Contains a trifluoromethyl group instead of a fluoro group, resulting in different chemical properties and uses.
3-Fluoro-4-methylbenzonitrile: A nitrile derivative with distinct reactivity and applications in pharmaceuticals.
The uniqueness of this compound lies in its combination of a fluoro-substituted phenyl ring and an ethanone group, which imparts specific chemical and biological properties .
Biological Activity
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone, with the molecular formula C16H15FO2 and CAS number 885949-77-9, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
- Molecular Weight : 258.29 g/mol
- Purity : >95%
- Structure : The compound features a fluorine atom and a methoxybenzyl group, which are significant for its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on related aryl ether derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Cytotoxicity and Cancer Research
The compound's structural features suggest potential cytotoxic effects against cancer cells. Similar compounds have been investigated for their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation . The presence of the fluorine atom may enhance the lipophilicity of the compound, facilitating better cellular uptake and activity against tumor cells.
Case Studies
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Study on Antibacterial Activity :
- Objective : Evaluate the effectiveness of aryl ether derivatives against resistant bacterial strains.
- Method : Minimum Inhibitory Concentration (MIC) tests were conducted.
- Results : Compounds with similar structures demonstrated significant inhibition of bacterial growth, suggesting that this compound may exhibit comparable efficacy .
- Cytotoxicity in Cancer Models :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
- Cell Membrane Disruption : The lipophilic nature allows penetration into cell membranes, leading to cellular disruption and death in susceptible organisms .
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
1-[3-fluoro-4-[(3-methylphenyl)methoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11-4-3-5-13(8-11)10-19-16-7-6-14(12(2)18)9-15(16)17/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNXELRJRJYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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